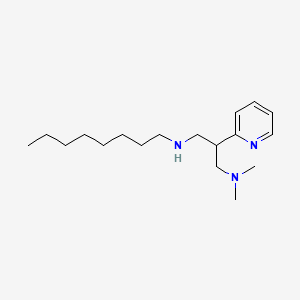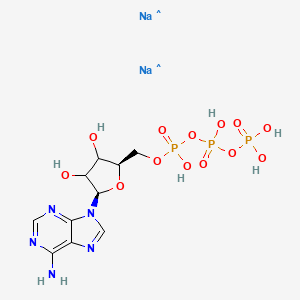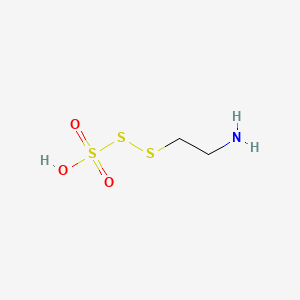
Pentathionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentathionic acid is a polythionic acid with the chemical formula H₂S₅O₆. It is part of a family of sulfur oxoacids that contain a chain of sulfur atoms. This compound is known for its unique structure, which includes five sulfur atoms linked together, making it an interesting subject of study in inorganic chemistry.
Vorbereitungsmethoden
Pentathionic acid can be synthesized through several methods. One common method involves the reaction between hydrogen sulfide (H₂S) and sulfur dioxide (SO₂) in an aqueous solution. This reaction produces a mixture of various sulfur oxyacids, including this compound . Another method involves the reaction of sulfur halides with bisulfite or thiosulfate ions. For example, sulfur dichloride (SCl₂) reacts with bisulfite (HSO₃⁻) to form this compound .
Analyse Chemischer Reaktionen
Pentathionic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
Oxidation: this compound can be oxidized to form sulfuric acid (H₂SO₄) and other sulfur oxyacids.
Reduction: It can be reduced to form hydrogen sulfide (H₂S) and other lower sulfur oxyacids.
Substitution: this compound can react with halides to form sulfur halides and other sulfur-containing compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like hydrogen gas (H₂). The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Pentathionic acid has several scientific research applications, particularly in the fields of chemistry and industry. One notable application is in the leaching of gold. Organic base polythionates, including this compound, are used as non-toxic alternatives to cyanide in gold leaching processes . This method is environmentally friendly and cost-effective, making it a valuable technique in the mining industry.
In addition, this compound is studied for its role in corrosion processes, particularly in the oil and gas industry. It is known to cause corrosion in stainless steel and other metals, leading to equipment degradation and maintenance challenges .
Wirkmechanismus
The mechanism of action of pentathionic acid involves its ability to donate and accept electrons, making it a versatile reagent in redox reactions. Its molecular structure, with multiple sulfur atoms, allows it to participate in complex chemical processes. In gold leaching, for example, this compound forms stable complexes with gold ions, facilitating the extraction of gold from ores .
Vergleich Mit ähnlichen Verbindungen
Pentathionic acid is part of the polythionic acid family, which includes other compounds like trithionic acid (H₂S₃O₆) and tetrathionic acid (H₂S₄O₆). These compounds share similar structures, with varying numbers of sulfur atoms. this compound is unique due to its five sulfur atoms, which give it distinct chemical properties and reactivity.
Similar compounds include:
Trithionic acid (H₂S₃O₆): Contains three sulfur atoms.
Tetrathionic acid (H₂S₄O₆): Contains four sulfur atoms.
Hexathionic acid (H₂S₆O₆): Contains six sulfur atoms.
Each of these compounds has its own unique properties and applications, but this compound stands out for its specific use in gold leaching and its role in corrosion processes.
Eigenschaften
CAS-Nummer |
14700-26-6 |
|---|---|
Molekularformel |
H2O6S5 |
Molekulargewicht |
258.3 g/mol |
InChI |
InChI=1S/H2O6S5/c1-10(2,3)8-7-9-11(4,5)6/h(H,1,2,3)(H,4,5,6) |
InChI-Schlüssel |
JEIULZGUODBGJK-UHFFFAOYSA-N |
Kanonische SMILES |
OS(=O)(=O)SSSS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N'-(2-aminoethyl)ethane-1,2-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B12810260.png)


![[6-[2,16-dihydroxy-9-(hydroxymethyl)-4,4,13,14-tetramethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate](/img/structure/B12810280.png)




